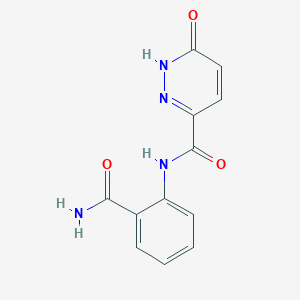
3-ヒドロキシ-1-(2,2,2-トリフルオロエチル)ピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C6H8F3NO2. It is characterized by the presence of a trifluoroethyl group attached to a pyrrolidinone ring, which imparts unique chemical and physical properties to the molecule .
科学的研究の応用
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoroethyl group
作用機序
Target of Action
It is known that pyrrolidin-2-ones, a class of compounds to which this molecule belongs, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action of 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves a series of chemical reactions. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
The compound is involved in a series of chemical reactions, which suggests that it may interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 18313 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Given its involvement in a series of chemical reactions, it is likely that the compound has significant effects at the molecular and cellular levels .
準備方法
The synthesis of 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of 3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. These methods allow for better control over reaction parameters and can be scaled up for large-scale production .
化学反応の分析
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
類似化合物との比較
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-thione: This compound contains a thione group instead of a ketone, which can lead to different chemical reactivity and biological activity.
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-amine: The presence of an amine group can significantly alter the compound’s properties, including its solubility and reactivity.
3-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-carboxylic acid: The carboxylic acid group introduces additional functionality, making the compound useful in different synthetic and biological contexts
特性
IUPAC Name |
3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)3-10-2-1-4(11)5(10)12/h4,11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUJHPARFSMYDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1O)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2405132.png)

![tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B2405135.png)
![2-(benzylsulfanyl)-8-methoxy-3,5-dimethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2405136.png)




![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)


![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)

![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)
